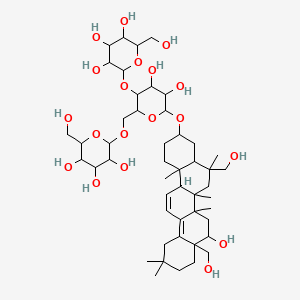

Clinodiside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Clinodiside A has a wide range of scientific research applications:

Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other triterpenoid saponins.

Biology: Studied for its effects on cell signaling pathways and its potential as an anti-inflammatory agent.

Medicine: Investigated for its hemostatic properties and potential use in treating bleeding disorders.

Industry: Used in the development of natural product-based pharmaceuticals and cosmetics.

作用機序

- Magnesium catalyzes the replacement of GDP with GTP (guanosine triphosphate), leading to dissociation of the alpha subunit from other subunits and association with an effector .

- Its long duration of action allows for twice-daily dosing, and the therapeutic window ranges from 0.1 mg to 2.4 mg daily .

- Downstream effects may involve potassium channel opening, adenylyl cyclase inhibition, and modulation of subcortical activity in the prefrontal cortex .

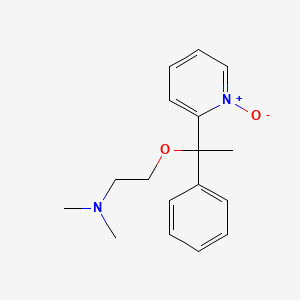

Target of Action

- primarily interacts with alpha-2 adrenoceptors . These receptors are coupled to G-proteins, specifically G_i and G_o .

Mode of Action

- functions as an agonist of alpha-2 adrenoceptors.

Biochemical Pathways

Pharmacokinetics

準備方法

Synthetic Routes and Reaction Conditions

Clinodiside A is primarily extracted from the plant Clinopodium chinensis. The extraction process involves crushing the plant material and using solvents such as ethanol or methanol to isolate the compound . The optimal extraction method involves using 75% ethanol as the solvent, with a solvent-to-material ratio of 200:1, and performing ultrasonic extraction for 30 minutes .

Industrial Production Methods

Industrial production of this compound follows similar extraction methods but on a larger scale. The plant material is processed in large extraction tanks, and the solvent is recovered and reused to minimize waste. The extracted compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions

Clinodiside A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

類似化合物との比較

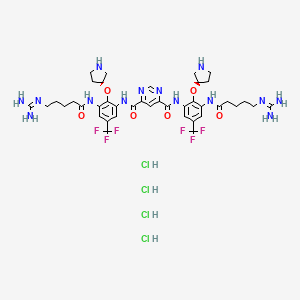

Clinodiside A is unique among triterpenoid saponins due to its specific structure and biological activity. Similar compounds include:

Buddlejasaponin IVb: Another triterpenoid saponin with similar hemostatic properties.

Oleanolic acid: A triterpenoid with anti-inflammatory and hepatoprotective effects.

Ginsenoside Rb1: A saponin from ginseng with various pharmacological activities.

This compound stands out due to its specific extraction source and its potent hemostatic effects, making it a valuable compound in traditional and modern medicine .

特性

IUPAC Name |

2-[[4,5-dihydroxy-6-[[8-hydroxy-5,8a-bis(hydroxymethyl)-5,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O19/c1-43(2)11-12-48(21-52)24(14-43)23-7-8-28-45(4)10-9-22(13-29(45)44(3,20-51)19-47(28,6)46(23,5)15-30(48)53)63-41-38(61)35(58)39(67-42-37(60)34(57)32(55)26(17-50)65-42)27(66-41)18-62-40-36(59)33(56)31(54)25(16-49)64-40/h7-8,22,25-42,49-61H,9-21H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRAMEAUCOTBHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CC(C5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)(C)CO)C)C)O)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856140 |

Source

|

| Record name | 8-Hydroxy-5,8a-bis(hydroxymethyl)-5,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,14a,14b-octadecahydropicen-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916347-31-4 |

Source

|

| Record name | 8-Hydroxy-5,8a-bis(hydroxymethyl)-5,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,14a,14b-octadecahydropicen-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What analytical methods are commonly used to quantify Clinodiside A in plant material and pharmaceutical formulations?

A1: High-performance liquid chromatography (HPLC) coupled with different detection methods is widely used for this compound quantification. Two main approaches have been reported:

- HPLC coupled with an evaporative light-scattering detector (ELSD): This method was successfully used to determine this compound content in Duanxueliu herb. [] This approach offers advantages in terms of sensitivity and simplicity for analyzing this compound in complex plant matrices.

- HPLC with UV detection: This method, employing a detection wavelength of 250 nm, has been successfully applied to quantify this compound in both Clinopodium herb and Clinopodium herb drop pills. [, ] The choice of UV detection is based on the compound's absorption characteristics.

Q2: What are the reported applications of these analytical methods for this compound analysis?

A2: The development and validation of accurate and reliable analytical methods are crucial for several applications, including:

- Quality control of herbal medicines: Accurate quantification of this compound in Duanxueliu herb and Clinopodium herb is essential to ensure the consistency and efficacy of these traditional medicines. [, ]

- Pharmaceutical formulation analysis: The determination of this compound content in Clinopodium herb drop pills ensures accurate dosing and therapeutic efficacy of the final product. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)

![(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol](/img/structure/B565788.png)

![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)